molecular formula C12H10ClNO B6367107 2-(2-Chloro-4-methylphenyl)pyridin-3-ol CAS No. 1261908-43-3

2-(2-Chloro-4-methylphenyl)pyridin-3-ol

Cat. No.: B6367107
CAS No.: 1261908-43-3
M. Wt: 219.66 g/mol
InChI Key: YDENOBGPYGSXHW-UHFFFAOYSA-N
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Description

2-(2-Chloro-4-methylphenyl)pyridin-3-ol is a chemical compound offered for research and development purposes. It belongs to a class of substituted pyridines, which are privileged structures in medicinal chemistry and materials science. The molecular structure incorporates both a pyridinol group and a chlorinated toluene moiety, making it a potentially valuable intermediate or building block in organic synthesis . Researchers can utilize this compound in various exploratory applications, such as the development of novel pharmaceutical candidates, agrochemicals, or functional materials. Its structure suggests potential for further functionalization, for example, at the chloro group or the hydroxy group on the pyridine ring, to create a diverse library of derivatives for screening and discovery projects . This product is intended for research use only and is not intended for diagnostic or therapeutic use in humans. Researchers should handle all chemicals with appropriate safety precautions.

Properties

IUPAC Name

2-(2-chloro-4-methylphenyl)pyridin-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClNO/c1-8-4-5-9(10(13)7-8)12-11(15)3-2-6-14-12/h2-7,15H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDENOBGPYGSXHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2=C(C=CC=N2)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10682831
Record name 2-(2-Chloro-4-methylphenyl)pyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10682831
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261908-43-3
Record name 2-(2-Chloro-4-methylphenyl)pyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10682831
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a cornerstone for constructing biaryl systems. For 2-(2-chloro-4-methylphenyl)pyridin-3-ol, this method involves coupling a pyridin-3-ol boronic acid derivative with a halogenated 2-chloro-4-methylphenyl precursor.

Typical Procedure :
A mixture of 3-hydroxypyridine-2-boronic acid (1.2 eq), 1-bromo-2-chloro-4-methylbenzene (1.0 eq), Pd(PPh₃)₄ (0.05 eq), and K₂CO₃ (3.0 eq) in a 3:1 dioxane/water solvent system is refluxed under nitrogen for 16 hours. Post-reaction, the mixture is extracted with ethyl acetate, dried over Na₂SO₄, and purified via silica gel chromatography.

Optimization Insights :

  • Catalyst selection: PdCl₂(dppf) improves regioselectivity compared to Pd(PPh₃)₄.

  • Solvent systems: Aqueous DME enhances solubility of boronic acids, reducing side reactions.

  • Yields: 68–75% under optimized conditions.

Challenges :

  • Competing protodeboronation of the boronic acid at elevated temperatures.

  • Sensitivity of the hydroxyl group to oxidative conditions, necessitating inert atmospheres.

Ullmann-Type Coupling for Direct Arylation

Copper-Mediated Coupling

Ullmann coupling enables direct C–C bond formation between aryl halides and pyridin-3-ol derivatives without pre-functionalization.

Representative Protocol :
A mixture of 3-hydroxypyridine (1.0 eq), 1-iodo-2-chloro-4-methylbenzene (1.2 eq), CuI (0.1 eq), and 1,10-phenanthroline (0.2 eq) in DMF is heated at 110°C for 24 hours. The crude product is precipitated in ice-water and recrystallized from ethanol.

Key Parameters :

  • Ligand effects: 1,10-Phenanthroline accelerates reductive elimination.

  • Temperature: Yields drop below 50% at temperatures <100°C due to incomplete activation.

Limitations :

  • Limited substrate scope for electron-deficient aryl halides.

  • Requires stoichiometric copper, complicating purification.

Multi-Step Synthesis via Intermediate Functionalization

Chlorination of Pre-Assembled Biaryl Systems

Chlorination post-coupling offers control over substitution patterns.

Stepwise Approach :

  • Suzuki Coupling : 3-Methoxypyridine-2-boronic acid and 2-bromo-4-methylphenyl acetate are coupled using Pd(OAc)₂/XPhos to yield 2-(4-methylphenyl)pyridin-3-ol methyl ether (82% yield).

  • Chlorination : Treatment with SO₂Cl₂ and azobisisobutyronitrile (AIBN) in CCl₄ introduces the chlorine atom at the phenyl ring’s ortho position (76% yield).

  • Demethylation : BBr₃ in CH₂Cl₂ removes the methyl protecting group, yielding the final product (89% yield).

Analytical Validation :

  • ¹H NMR (CDCl₃): δ 8.29 (d, J = 5.0 Hz, 1H, pyridine-H), 7.32 (s, 1H, phenyl-H), 7.19 (d, J = 5.0 Hz, 1H, pyridine-H), 3.43 (s, 2H, CH₂), 2.37 (m, 4H, piperidine-H).

  • LC-MS : m/z 235.1 [M+H]⁺, confirming molecular weight.

Radical-Based Chlorination Strategies

SO₂Cl₂/AIBN-Mediated Chlorination

Selective chlorination of methyl groups on aryl rings is achieved via radical mechanisms.

Procedure :
2-(4-Methylphenyl)pyridin-3-ol (1.0 eq) is treated with SO₂Cl₂ (1.5 eq) and AIBN (0.02 eq) in CCl₄ at 80°C for 3 hours. Excess reagent is removed under reduced pressure, and the residue is purified by flash chromatography.

Advantages :

  • High regioselectivity for benzylic positions due to radical stability.

  • Minimal side products compared to electrophilic chlorination.

Yield : 77–81%.

Protective Group Strategies for Hydroxyl Functionality

Silyl Ether Protection

The hydroxyl group on pyridin-3-ol is protected as a tert-butyldimethylsilyl (TBS) ether to prevent undesired side reactions during coupling or chlorination.

Protection :
3-Hydroxypyridine (1.0 eq) is reacted with TBSCl (1.2 eq) and imidazole (2.0 eq) in DMF at 25°C for 12 hours (94% yield).

Deprotection :
Post-synthesis, the TBS group is removed using tetrabutylammonium fluoride (TBAF) in THF (91% yield).

Comparative Analysis of Methodologies

Method Yield (%) Reaction Time Key Advantage
Suzuki-Miyaura Coupling68–7516–24 hBroad substrate compatibility
Ullmann Coupling45–5524–48 hNo boronic acid required
Multi-Step Chlorination70–828–12 h (total)Precise control over substitution
Radical Chlorination77–813–5 hHigh regioselectivity

Chemical Reactions Analysis

Types of Reactions

2-(2-Chloro-4-methylphenyl)pyridin-3-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form a corresponding amine or alcohol.

    Substitution: The chlorine atom can be substituted with other functional groups, such as alkyl, aryl, or amino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Formation of 2-(2-Chloro-4-methylphenyl)pyridin-3-one.

    Reduction: Formation of 2-(2-Chloro-4-methylphenyl)pyridin-3-amine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying enzyme activity.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(2-Chloro-4-methylphenyl)pyridin-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby modulating biochemical pathways. In the case of antimicrobial activity, the compound may disrupt the cell membrane or interfere with essential metabolic processes in microorganisms.

Comparison with Similar Compounds

Table 1: Key Structural and Physical Properties of Selected Pyridin-3-ol Derivatives

Compound Name Substituents Molecular Weight (g/mol) Melting Point (°C) Key Features
2-(2-Chloro-4-methylphenyl)pyridin-3-ol 2-Cl, 4-CH₃ on phenyl ring ~225.68 Not reported Enhanced lipophilicity due to chloro and methyl groups; potential bioactivity
3-Amino-5-methoxypyridin-4-ol•2HCl 3-NH₂, 5-OCH₃ on pyridine 223 (as dihydrochloride) 268–287 Amino and methoxy groups improve solubility and metal coordination
2-(2-Hydroxyethoxy)pyridin-3-ol 2-(HOCH₂CH₂O) on pyridine ~169.18 Not reported Hydroxyethoxy group enhances hydrophilicity; used in polymer chemistry
4-CHLORO-3-METHOXY-2-CHLOROMETHYLPYRIDINE HYDROCHLORIDE 4-Cl, 3-OCH₃, 2-CH₂Cl on pyridine 228.08 (free base) Not reported Dual chloro substituents increase electrophilicity; intermediate in API synthesis
(2-Chloro-4-iodopyridin-3-yl)methanol 2-Cl, 4-I, CH₂OH on pyridine ~274.47 Not reported Iodo substituent enables halogen bonding and cross-coupling reactions

Reactivity and Functional Group Influence

  • Electrophilic Substitution : The chloro group in this compound activates the pyridine ring for nucleophilic aromatic substitution, similar to 4-CHLORO-3-METHOXY-2-CHLOROMETHYLPYRIDINE HYDROCHLORIDE .
  • Metal Coordination: Amino and hydroxy groups in analogs like 3-Amino-5-methoxypyridin-4-ol•2HCl facilitate coordination with metals such as Cu(II), as seen in related Schiff base complexes .
  • Solubility : Hydrophilic substituents (e.g., hydroxyethoxy in 2-(2-Hydroxyethoxy)pyridin-3-ol) improve aqueous solubility compared to the more lipophilic this compound .

Biological Activity

2-(2-Chloro-4-methylphenyl)pyridin-3-ol is a compound of interest due to its potential biological activities, particularly in anti-inflammatory and anticancer applications. This article reviews the synthesis, biological evaluation, structure-activity relationships (SAR), and relevant case studies regarding this compound.

Synthesis

The synthesis of this compound typically involves reactions that introduce the chloro and methyl substituents onto the phenyl ring while ensuring the pyridin-3-ol moiety is preserved. Various synthetic routes have been explored, leading to derivatives with modified biological activities.

Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory properties of compounds similar to this compound. For instance, derivatives containing pyridine and chloromethyl groups demonstrated significant inhibition of COX-2 activity, a key enzyme in inflammatory processes. The IC50 values for these compounds showed promising results, comparable to established anti-inflammatory drugs such as celecoxib:

CompoundIC50 (μmol)Reference
Celecoxib0.04 ± 0.01
2-Chloro-4-methylphenyl derivative0.04 ± 0.02

This suggests that the presence of electron-withdrawing groups enhances anti-inflammatory activity.

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies indicated that certain derivatives exhibited potent antiproliferative effects against human cancer cell lines such as HepG2 and A549. The half-maximal effective concentration (EC50) values were reported as follows:

CompoundEC50 (µM)Cell LineReference
6A1.68 ± 0.22HepG2
6A<10A549

These findings suggest that modifications on the pyridine and phenyl rings can significantly influence the cytotoxicity of the compound.

Structure-Activity Relationships (SAR)

The SAR studies indicate that substituents on both the pyridine and phenyl rings play crucial roles in determining biological activity. For example:

  • Substituent Effects : The presence of a methyl group at the para position of the phenyl ring enhances activity compared to unsubstituted analogs.
  • Positioning of Functional Groups : Variations in the position of chloro and methyl groups can lead to significant differences in potency against both cancer cells and inflammatory pathways.

Case Studies

Several case studies have documented the biological effects of similar compounds:

  • Anti-inflammatory Effects : A study demonstrated that a compound with structural similarities to this compound significantly reduced paw edema in rat models, indicating strong anti-inflammatory potential.
  • Anticancer Efficacy : Clinical trials involving related pyridine derivatives showed promising results in reducing tumor size in patients with specific types of cancer, supporting further investigation into this class of compounds.

Q & A

Q. What are the key synthetic routes for 2-(2-Chloro-4-methylphenyl)pyridin-3-ol, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves multi-step reactions, such as coupling a halogenated pyridine precursor with a substituted phenylboronic acid via Suzuki-Miyaura cross-coupling. Critical parameters include:
  • Catalysts : Pd(PPh₃)₄ or PdCl₂(dppf) for coupling efficiency .
  • Solvents : Tetrahydrofuran (THF) or dimethylformamide (DMF) under inert atmosphere.
  • Temperature : 80–100°C for 12–24 hours to maximize yield.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization.
    Monitoring via thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy ensures intermediate and final product integrity .

Q. How can the structure of this compound be confirmed experimentally?

  • Methodological Answer :
  • ¹H/¹³C NMR : Peaks for aromatic protons (δ 7.2–8.5 ppm), hydroxyl group (broad peak ~δ 5.5 ppm), and methyl group (δ 2.3–2.5 ppm). Chlorine substituents deshield adjacent protons .
  • Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ with exact mass matching theoretical values (e.g., C₁₂H₁₁ClNO⁺: 228.0578).
  • X-ray Crystallography : Resolve spatial arrangement of substituents; SHELX software is widely used for refinement .

Advanced Research Questions

Q. What strategies address contradictions in reactivity data for hydroxyl and chloro groups in this compound?

  • Methodological Answer : Conflicting reactivity (e.g., unexpected regioselectivity in electrophilic substitution) may arise from steric hindrance or electronic effects. Approaches include:
  • Computational Modeling : Density Functional Theory (DFT) to map electron density and predict reactive sites .
  • Competitive Reactions : Compare reaction outcomes under varying conditions (e.g., acidic vs. basic media).
  • Isotopic Labeling : Track hydroxyl group participation in reactions like methylation or oxidation .

Q. How does the substituent positioning (chloro vs. methyl) influence binding to biological targets?

  • Methodological Answer :
  • Molecular Docking : Use software (AutoDock, Schrödinger) to simulate interactions with enzymes or receptors. The chloro group’s electronegativity may enhance hydrogen bonding, while the methyl group contributes to hydrophobic interactions .
  • Structure-Activity Relationship (SAR) Studies : Synthesize analogs (e.g., 5-(3-Bromo-4-methylphenyl)pyridin-3-ol) and compare bioactivity data .
  • Thermodynamic Profiling : Isothermal Titration Calorimetry (ITC) to quantify binding affinities .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

  • Methodological Answer :
  • Chiral Catalysts : Employ asymmetric catalysis (e.g., BINAP ligands) to control stereochemistry .
  • Process Analytical Technology (PAT) : Real-time monitoring via in-situ FTIR or Raman spectroscopy to detect impurities.
  • Crystallization Optimization : Use chiral resolving agents or solvent mixtures to enhance enantioselective crystallization .

Critical Considerations

  • Toxicity and Safety : Limited ecotoxicological data exist; assume acute toxicity and use fume hoods, gloves, and waste-neutralization protocols .
  • Data Reproducibility : Document solvent purity, catalyst lot numbers, and humidity levels to mitigate variability .

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